An In-depth Technical Guide to Allyltrimethylsilane: Chemical Properties and Structure
An In-depth Technical Guide to Allyltrimethylsilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Allyltrimethylsilane (CAS No. 762-72-1) is a versatile organosilicon compound that serves as a crucial reagent in modern organic synthesis.[1] Its unique reactivity, primarily attributed to the stabilizing effect of the silicon atom on a developing positive charge at the β-carbon (the "β-silicon effect"), makes it an invaluable tool for the stereoselective formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and logical workflows relevant to research and development.
Chemical and Physical Properties
Allyltrimethylsilane is a colorless, highly flammable liquid with a distinct profile that dictates its handling and application in synthetic chemistry.[1][3] The quantitative properties of this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₆H₁₄Si |
| Molecular Weight | 114.26 g/mol |
| Boiling Point | 84-88 °C |
| Melting Point | 21 °C |
| Density | 0.719 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.407 |
| Storage Temperature | 2-8 °C |
| Solubility | Freely soluble in all organic solvents |
Structural Information
The structure of allyltrimethylsilane consists of an allyl group (CH₂=CH-CH₂-) bonded to a trimethylsilyl group (-Si(CH₃)₃). This arrangement is fundamental to its reactivity. The silicon-carbon bond and the electronic nature of the trimethylsilyl group are responsible for the compound's ability to act as a stable yet reactive allyl anion equivalent.
| Identifier | Value |
| IUPAC Name | trimethyl(prop-2-en-1-yl)silane |
| SMILES String | C--INVALID-LINK--(C)CC=C |
| InChI Key | HYWCXWRMUZYRPH-UHFFFAOYSA-N |
The β-silyl effect is a key structural and electronic feature, where the silicon atom stabilizes a carbocation at the β-position through hyperconjugation. This effect makes the double bond of allyltrimethylsilane significantly more nucleophilic than a typical alkene.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of allyltrimethylsilane and its reaction products. Key spectral features are summarized below.
| Spectroscopy | Key Features and Observations |
| ¹H NMR | Spectra are available for this compound, showing characteristic peaks for the trimethylsilyl protons and the protons of the allyl group. |
| ¹³C NMR | Spectral data is available and can be used to confirm the carbon skeleton. |
| Infrared (IR) | The IR spectrum shows a characteristic C=C stretching vibration. In studies of its protonated form, a blue-shifted Cβ-Cα(+) stretching feature at 1586 cm⁻¹ provides evidence for the β-silyl effect. |
| Mass Spectrometry (MS) | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern. |
Experimental Protocols
Detailed methodologies are critical for the successful application of allyltrimethylsilane in a laboratory setting. Below are representative protocols for its synthesis and a key reaction.
Synthesis of Allyltrimethylsilane via Grignard Reaction
This protocol describes a common method for the preparation of allyltrimethylsilane from allylmagnesium bromide and trimethylchlorosilane.
Materials:
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Magnesium foil (1.028 mol)
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Aluminum foil (0.257 mol)
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Divinyl ether (solvent, 300 g)
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Allyl chloride (chloropropylene) (1.168 mol)
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Trimethylchlorosilane (1.401 mol)
Procedure:
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To a reaction flask, add the magnesium foil, aluminum foil, and divinyl ether.
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Prepare a mixed solution of allyl chloride and trimethylchlorosilane.
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Add the mixed solution dropwise to the reaction flask, maintaining the temperature at 50 ± 5 °C.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
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Upon completion, cool the reaction mixture and filter it.
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The filtrate is then purified by atmospheric distillation to yield allyltrimethylsilane.
Caption: Workflow for Allyltrimethylsilane Synthesis.
Hosomi-Sakurai Allylation of an Aldehyde
The Hosomi-Sakurai reaction is a cornerstone application of allyltrimethylsilane, involving the Lewis acid-mediated allylation of an electrophile, such as an aldehyde.
Materials:
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Aldehyde (e.g., Benzaldehyde, 1.0 equiv.)
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Allyltrimethylsilane (1.2 equiv.)
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Lewis Acid (e.g., Diethylaluminum chloride, 1.1 equiv., 1.0 M in hexanes)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
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In a flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde in anhydrous DCM.
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Cool the flask to -78 °C in a dry ice/acetone bath.
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Add allyltrimethylsilane to the cooled solution.
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Slowly add the Lewis acid (diethylaluminum chloride solution) to the mixture.
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Stir the reaction for 2 hours at -78 °C, monitoring progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with DCM.
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The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the homoallylic alcohol.
Caption: Hosomi-Sakurai Reaction Pathway.
Caption: General Experimental Workflow for Allylation.
Safety and Handling
Allyltrimethylsilane is a highly flammable liquid and vapor and causes serious eye irritation. It may also cause skin and respiratory irritation. Therefore, proper safety precautions are mandatory.
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Handling: Handle in a well-ventilated area, away from sources of ignition. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or chemical goggles, and a face shield. Wear fire/flame resistant clothing.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C.
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Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use a water jet.
This technical guide provides a foundational understanding of allyltrimethylsilane for its effective and safe use in a research and development context. Its predictable reactivity and the stereochemical control it offers ensure its continued importance in the synthesis of complex molecules and active pharmaceutical ingredients.
